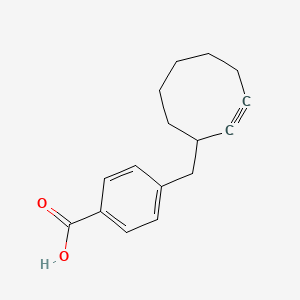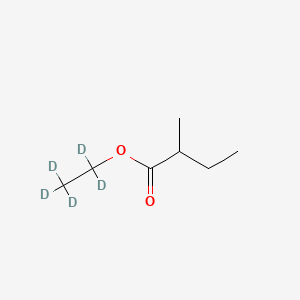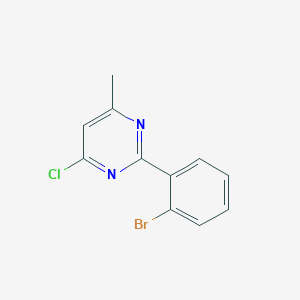
2-(2-Bromophenyl)-4-chloro-6-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromophenyl)-4-chloro-6-methylpyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. This compound is characterized by the presence of a bromophenyl group at position 2, a chlorine atom at position 4, and a methyl group at position 6 on the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-4-chloro-6-methylpyrimidine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromophenyl)-4-chloro-6-methylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms.
Aplicaciones Científicas De Investigación
2-(2-Bromophenyl)-4-chloro-6-methylpyrimidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active pyrimidines.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromophenyl)-4-chloro-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromophenyl, chloro, and methyl groups can influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Bromophenyl)-4-chloropyrimidine
- 2-(2-Bromophenyl)-6-methylpyrimidine
- 4-Chloro-6-methylpyrimidine
Uniqueness
2-(2-Bromophenyl)-4-chloro-6-methylpyrimidine is unique due to the specific combination of substituents on the pyrimidine ring. This unique structure can result in distinct chemical properties and biological activities compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H8BrClN2 |
|---|---|
Peso molecular |
283.55 g/mol |
Nombre IUPAC |
2-(2-bromophenyl)-4-chloro-6-methylpyrimidine |
InChI |
InChI=1S/C11H8BrClN2/c1-7-6-10(13)15-11(14-7)8-4-2-3-5-9(8)12/h2-6H,1H3 |
Clave InChI |
KMRMMBLLSNJKMK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)C2=CC=CC=C2Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Fluoromethyl)azetidin-3-yl]methanol;hydrochloride](/img/structure/B13450576.png)
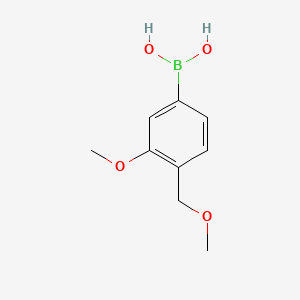
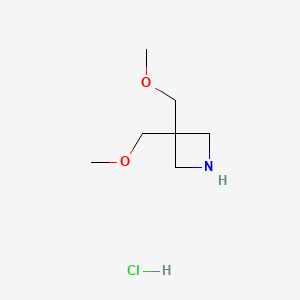
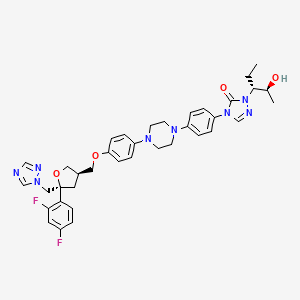

![5-[[[(2R)-2-Amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1R)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid (ACI)](/img/structure/B13450621.png)
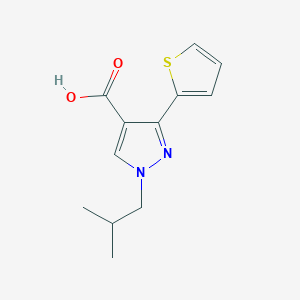
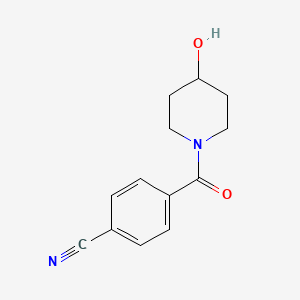
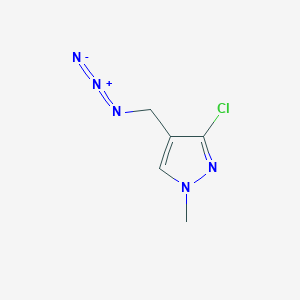
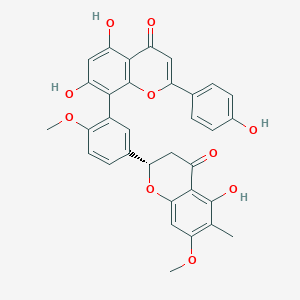
![azane;[(2R)-3-[hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13450649.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(6-hydroxypyridin-3-yl)acetic acid](/img/structure/B13450656.png)
